molecular formula C8H16N4NiO4 B13405219 Dimethylglyoxime dinickel salt

Dimethylglyoxime dinickel salt

Cat. No.: B13405219
M. Wt: 290.93 g/mol
InChI Key: ACKZJMRZZYJSNC-LBZXEVOESA-N
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Description

Dimethylglyoxime dinickel salt (Ni(HC₄H₆N₂O₂)₂, CAS 13478-93-8), also termed nickel dimethylglyoximate, is a coordination complex formed by the reaction of nickel ions with dimethylglyoxime (dmgH₂). This compound is characterized by its bright red insoluble precipitate, which is pivotal in analytical chemistry for nickel detection . Structurally, each nickel ion is chelated by two dimethylglyoxime ligands via bidentate coordination through nitrogen and oxygen atoms, forming a square-planar geometry stabilized by intramolecular hydrogen bonds . Key properties include:

  • Solubility: Insoluble in water and most organic solvents but soluble in ammonia and dimethylformamide (DMF) .
  • Thermal Stability: Decomposes upon heating instead of boiling, with a melting point of ~240–241°C .
  • Applications: Used in nickel quantification, electrochemical sensors (e.g., NiSe₂/CNR for glucose detection), and catalysis .

Properties

Molecular Formula

C8H16N4NiO4

Molecular Weight

290.93 g/mol

IUPAC Name

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;(NE)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;nickel

InChI

InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/b5-3-,6-4+;5-3-,6-4-;

InChI Key

ACKZJMRZZYJSNC-LBZXEVOESA-N

Isomeric SMILES

C/C(=N\O)/C(=N\O)/C.C/C(=N/O)/C(=N\O)/C.[Ni]

Canonical SMILES

CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.[Ni]

Origin of Product

United States

Preparation Methods

Materials

  • Nickel ammonium sulfate (9 g)
  • One percent alcoholic dimethylglyoxime solution
  • Ammonical solution

Reagent Preparation

Procedure

  • Add the prepared one percent alcoholic dimethylglyoxime solution to the nickel ammonium sulfate solution.
  • Slowly add ammonia solution with constant stirring until the odor of ammonia is noticeable, leading to the formation of a scarlet red precipitate of dimethylglyoxime.
  • Digest the precipitate on a water bath for approximately half an hour.
  • Filter the solution using a pre-washed, dried, and weighed sintered glass crucible (G-3).
  • Dry the precipitate at 120°C in an electric oven.
  • Cool the precipitate in a desiccator and weigh it to determine the yield.

Titration Procedure

  • Place approximately 10 milliliters of the nickel solution into a small beaker.
  • Add a 1N sodium hydroxide solution dropwise until the solution pH reaches 3, as indicated by pH paper. Mix carefully to avoid localized high pH.
  • Pipette 25 milliliters of the nickel solution into a 250-milliliter Erlenmeyer flask, and add, with mixing, 2.5 times as many drops of 1N sodium hydroxide solution as were added to the 10-milliliter nickel solution sample.
  • Then, add 15 milliliters of acetic acid (5M)/sodium acetate (anhydrous).

Results of Microanalysis

The following data illustrates the expected versus found percentages of elements within the nickel-dimethylglyoxime complex:

Table 1: Microanalysis of Nickel-Dimethylglyoxime Complex

Element Expected % Found %
Carbon 33.26 33.28
Hydrogen 4.88 4.88
Nitrogen 19.39 19.41
Nickel 20.32 20.30

Applications in Biosensors

Dimethylglyoxime is widely used as a synthetic ligand for nickel biosensors. It is used with Adsorptive Cathodic Stripping Voltammetry and Adsorptive Cathodic Square-Wave Stripping Voltammetry, producing dynamic ranges for measurement of 3–12 µg/kg, 5–175 µg/kg, and 5.9–35.2 µg/kg. Square Wave Adsorptive Stripping Voltammetry has also been used for nickel detection with nioxime (producing a dynamic range of 0.11–0.58 µg/kg), and with nioxime and hemisodium salt of N-[2-hydroxyethyl] and piperazine-N′-[2-ethanesulfonic acid].

Chemical Reactions Analysis

Types of Reactions

Dimethylglyoxime dinickel salt primarily undergoes complexation reactions. It forms stable complexes with nickel ions, which is the basis for its use in analytical chemistry. The compound does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

The formation of this compound requires dimethylglyoxime and a nickel salt, such as nickel sulfate. The reaction is facilitated by maintaining an alkaline pH using ammonia or other basic reagents .

Major Products Formed

The major product of the reaction between dimethylglyoxime and nickel ions is the red-colored this compound complex, Ni(C4H7N2O2)2. This complex is insoluble in water and can be easily separated by filtration .

Scientific Research Applications

Dimethylglyoxime dinickel salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylglyoxime dinickel salt involves the chelation of nickel ions by the dimethylglyoxime ligand. The nitrogen atoms in the dimethylglyoxime molecule donate electron pairs to the nickel ion, forming a stable coordination complex. This chelation process is highly specific to nickel ions, which is why the compound is so effective in detecting and quantifying nickel .

Comparison with Similar Compounds

Structural and Coordination Differences

Property Dimethylglyoxime Dinickel Salt Palladium Dimethylglyoximate Cobalt(III) Glyoximato Complexes
Coordination Geometry Square-planar Square-planar Octahedral (e.g., [Co(dmg)₂Cl(aniline)]⁺)
Ligand Type Bidentate (N,O) chelation Bidentate (N,O) chelation Mixed (dmg + axial ligands like Cl⁻, aniline)
Charge Neutral Neutral (yellow precipitate in HCl) Cationic (e.g., [Co(dmg)₂Cl(aniline)]⁺)
Hydrogen Bonding Intramolecular H-bonding stabilizes structure Similar intramolecular H-bonding Less prominent due to additional ligands
Key References

Notes:

  • Palladium dimethylglyoximate forms a yellow precipitate in dilute HCl, contrasting with nickel’s red precipitate in ammoniacal media, enabling selective metal detection .
  • Cobalt(III) complexes exhibit structural flexibility, accommodating neutral (dmgH₂) and dianionic (dmg²⁻) ligands, which influence catalytic activity .

Q & A

Q. What are the standard analytical methods for quantifying nickel using dimethylglyoxime dinickel salt, and how are interferences minimized?

Dimethylglyoxime (DMG) is widely used to precipitate nickel as a bright red complex (Ni(DMG)₂) in acidic or ammoniacal media. The standard method involves adjusting the solution pH to 8–9 with ammonia, followed by DMG addition. Interferences from metals like cobalt, palladium, or zinc are mitigated by masking agents (e.g., potassium cyanide for cobalt) or controlled pH conditions . For example, excess cyanide converts cobalt to non-reactive Co(CN)₆³⁻, while hydrogen peroxide oxidizes residual cyanide post-precipitation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

DMG is classified as a flammable solid (GHS Category 2) and acutely toxic via oral, dermal, or inhalation routes (GHS Category 3). Mandatory precautions include:

  • Using explosion-proof equipment and grounding containers to prevent static discharge.
  • Wearing PPE (gloves, lab coats, face shields) and working in fume hoods.
  • Storing away from heat/ignition sources and ensuring emergency access to antidotes (e.g., activated charcoal for ingestion) .

Q. How does this compound’s stoichiometry influence its role in gravimetric analysis?

The 1:2 molar ratio of Ni²⁺ to DMG ensures complete precipitation. For accurate gravimetric results, a 50% excess of DMG is typically added to compensate for solubility losses. The precipitate is filtered, washed with hot water to remove unreacted DMG, and dried at 110°C to constant weight .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for synthesizing this compound with high purity?

Factorial design (e.g., 2³ orthogonal arrays) evaluates factors like pH (8–10), temperature (25–60°C), and DMG:Ni²⁺ molar ratio (2:1 to 3:1). Response variables include precipitate yield and purity (assayed via ICP-OES). Statistical tools (ANOVA) identify significant interactions, enabling efficient optimization with minimal experimental runs .

Q. What strategies resolve contradictory data in studies measuring DMG’s selectivity for nickel in multi-metal systems?

Discrepancies often arise from varying masking agent efficacy or pH-dependent side reactions. Method validation should include:

  • Cross-checking with alternative techniques (e.g., AAS or ICP-MS).
  • Standardizing masking protocols (e.g., EDTA for Zn²⁺, citrate for Fe³⁺).
  • Replicating experiments under controlled buffer systems (e.g., acetate buffer for pH 5–6) .

Q. How does the presence of reducing agents (e.g., ascorbic acid) affect the stability of this compound complexes?

Reducing agents can alter the oxidation state of co-existing metals (e.g., Fe³⁺ → Fe²⁺), modifying their interaction with DMG. Controlled studies under inert atmospheres (N₂/Ar) are recommended to isolate redox effects. Spectrophotometric monitoring at 530 nm (Ni(DMG)₂ absorbance) quantifies stability changes .

Q. What containment measures are essential for large-scale synthesis of this compound to mitigate occupational hazards?

Beyond basic PPE, engineering controls include:

  • Closed-system reactors with leak detection.
  • Local exhaust ventilation to capture airborne particulates.
  • Secondary containment trays for spill management. Regular air monitoring and medical surveillance for nickel exposure (urinary Ni levels) are advised .

Q. How can computational modeling predict DMG’s coordination behavior with nickel in non-aqueous solvents?

Density Functional Theory (DFT) simulations model ligand-metal binding energies and solvation effects. Parameters like solvent dielectric constant (e.g., DMSO vs. ethanol) and DMG’s protonation state are adjusted to predict complex stability. Experimental validation via UV-Vis spectroscopy confirms computational predictions .

Methodological Resources

  • Data Analysis : Use regression models (e.g., multiple linear regression) to correlate experimental variables with yield/purity .
  • Theoretical Frameworks : Link findings to coordination chemistry principles (e.g., crystal field theory for colorimetric behavior) .
  • Reproducibility : Document reagent grades (e.g., ACS-certified DMG), equipment calibration, and environmental conditions (humidity/temperature) .

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